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Introduction

The integrity of RNA is a critical factor for the success of downstream applications such as
reverse transcription quantitative PCR (RT-qPCR), microarray analysis, and next-generation
sequencing. Degraded RNA can lead to unreliable and inaccurate results. SYBR® Green Il is a
highly sensitive fluorescent nucleic acid stain that offers a significant improvement over
traditional methods like ethidium bromide for the visualization of RNA integrity.[1][2] This
document provides detailed protocols and data for assessing RNA integrity using SYBR®
Green Il

SYBR® Green |l exhibits a high fluorescence quantum yield when bound to RNA (~0.54),
which is greater than its affinity for double-stranded DNA (~0.36).[1][3] This property, combined
with its low intrinsic fluorescence, allows for the detection of as little as 100 pg of RNA per band
in electrophoretic gels with minimal background.[1]

Key Features of SYBR® Green Il for RNA Analysis:

o High Sensitivity: Detects picogram levels of RNA, making it ideal for precious or low-yield
samples.

e Low Background: Gels stained with SYBR® Green Il have negligible background
fluorescence, eliminating the need for destaining steps.
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o Compatibility: Can be used with various gel types, including denaturing agarose-
formaldehyde and polyacrylamide-urea gels. The fluorescence is not quenched by the
presence of formaldehyde or urea.

o Versatile Imaging: Compatible with standard UV transilluminators (300 nm), epi-illuminators
(254 nm), blue-light transilluminators, and laser-based gel scanners.

o Downstream Compatibility: Staining with SYBR® Green Il does not interfere with subsequent
applications like Northern blot analysis, provided that 0.1-0.3% SDS is included in
prehybridization and hybridization buffers to remove the dye.

Data Presentation
Quantitative Sensitivity of SYBR® Green Il for RNA
Detection

The following table summarizes the detection limits of SYBR® Green Il under various
conditions, demonstrating its superior sensitivity compared to ethidium bromide.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Detection Limit per

Gel Type lllumination Source Reference
Band
Non-denaturing )
) 254 nm epi-
Agarose/Polyacrylami ) o 100 pg
illumination
de
Non-denaturing
) 300 nm
Agarose/Polyacrylami ] o 500 pg
transillumination
de
Denaturing Agarose- 254 nm epi- 1
n
Formaldehyde illumination g
Denaturing Agarose- 300 nm 4
n
Formaldehyde transillumination J
) 254 nm epi-
Polyacrylamide-Urea ) o 1ng
illumination
) 300 nm
Polyacrylamide-Urea ) o ~4 ng
transillumination
Ethidium Bromide (for 300 nm ~1.5 ng (single-
comparison) transillumination stranded)

Experimental Protocols
Protocol 1: Post-Staining of RNA Gels

This is the recommended method for achieving the highest sensitivity.

Materials:

Staining container (e.g., polypropylene)

Gel electrophoresis equipment

SYBR® Green Il RNA Gel Stain (10,000X concentrate in DMSO)

TBE buffer (89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)
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e Imaging system (UV transilluminator, laser scanner, etc.)

Procedure:

o Perform Electrophoresis: Run the RNA samples on a denaturing (e.g., agarose-
formaldehyde) or non-denaturing gel according to standard protocols.

e Prepare Staining Solution:

o For non-denaturing gels and denaturing polyacrylamide/urea gels, prepare a 1:10,000
dilution of the SYBR® Green Il stock solution in TBE buffer.

o For denaturing agarose-formaldehyde gels, a 1:5,000 dilution is recommended.

o Note: The pH of the staining solution is critical for optimal sensitivity and should be
between 7.5 and 8.0.

e Stain the Gel:

o Carefully place the gel in a clean staining container.

o Add enough staining solution to completely submerge the gel.

o Protect the container from light by covering it with aluminum foil or placing it in the dark.

o Agitate the gel gently on a shaker at room temperature.

» Optimal staining time for polyacrylamide gels is 10—40 minutes.

» Optimal staining time for agarose gels is 20—40 minutes.

e Visualize the Gel:

o There is no need for a destaining step.

o Illuminate the stained gel using a 300 nm UV transilluminator. For greater sensitivity, a 254
nm epi-illuminator can be used.
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o Photograph the gel using an appropriate filter. Do not use orange-red filters intended for
ethidium bromide. A SYBR® Green gel stain photographic filter is recommended for
optimal results.

Protocol 2: Pre-Casting Gels with SYBR® Green Il (for
Agarose Gels)

This method is more convenient but may result in slightly lower sensitivity compared to post-
staining. This protocol is not recommended for polyacrylamide gels.

Materials:

SYBR® Green Il RNA Gel Stain (10,000X concentrate in DMSO)

Agarose

Electrophoresis buffer (e.g., TBE or MOPS)

Gel casting equipment

Procedure:

Prepare Molten Agarose: Prepare the molten agarose gel solution as you would for a
standard protocol.

o Add SYBR® Green Il Stain: Cool the agarose to 60-70°C. Add the SYBR® Green Il 10,000X
stock reagent to the molten agarose to a final dilution of 1:10,000 and mix thoroughly.

o Cast the Gel: Pour the agarose solution into the gel tray and allow it to solidify.

e Load and Run the Gel: Load your RNA samples and run the gel using your standard
protocol.

» Visualize the Gel: Image the gel directly after electrophoresis as described in the post-
staining protocol (Step 4).

Interpretation of Results
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When visualizing total RNA from eukaryotic samples on a denaturing gel, intact RNA will show
two sharp, distinct bands corresponding to the 28S and 18S ribosomal RNA (rRNA). The 28S
rRNA band should be approximately twice as intense as the 18S rRNA band. Degraded RNA
will appear as a smear towards the lower molecular weight region of the gel, and the 2:1 ratio
of the rRNA bands will be lost.

Visualizations
Experimental Workflow for RNA Integrity Assessment

The following diagram illustrates the general workflow for assessing RNA integrity using
SYBR® Green Il post-staining.
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Workflow for RNA Integrity Assessment with SYBR® Green |l
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Caption: Workflow for RNA Integrity Assessment.

Logical Relationship of SYBR® Green Il Staining

This diagram illustrates the principle of RNA detection using SYBR® Green II.
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SYBR® Green Il RNA Staining Mechanism
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Caption: SYBR® Green Il Staining Mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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